molecular formula C14H17NO2S B2389893 2-(Benzylthio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone CAS No. 2034558-01-3

2-(Benzylthio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone

Cat. No. B2389893
CAS RN: 2034558-01-3
M. Wt: 263.36
InChI Key: RTTHGQMCCSDPQT-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have unique properties that make it useful in various applications. In

Scientific Research Applications

Advanced Building Blocks for Drug Discovery

One significant application involves the use of structurally related bicyclic compounds as advanced building blocks for drug discovery. A study by Druzhenko et al. (2018) explored the intramolecular photochemical [2+2]-cyclization of acetophenone enamides to yield 2-azabicyclo[3.2.0]heptanes. This process facilitated the synthesis of conformationally restricted analogues of proline, such as 2,3-ethanoproline, underpinning their utility in developing novel pharmacological agents (Druzhenko et al., 2018).

Synthesis of Chiral Derivatives

Research by Portoghese and Turcotte (1971) on chiral 2-oxa-5-azabicyclo[2.2.1]heptane derivatives prepared from hydroxy-L-proline illustrates the compound's relevance in synthesizing chiral molecules. The study's findings on N-benzoyl derivatives and their nuclear magnetic resonance (NMR) investigation contribute to understanding the compound's stereochemistry and potential in creating enantioselective synthesis pathways (Portoghese & Turcotte, 1971).

Spirocyclic and Bicyclic Syntheses

Gurry et al. (2015) demonstrated the synthesis of spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, which were transformed into novel cyclic compounds for oxidative cyclizations. This research underscores the versatility of related bicyclic structures in synthesizing spirocyclic compounds, offering a broad array of chemical transformations for drug design and development (Gurry et al., 2015).

Methodologies for Bicyclic Array Preparation

Francisco et al. (2003) provided insights into a methodology for preparing chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. This method involved an intramolecular N-glycosidation process, illustrating the compound's potential in synthesizing protected N,O-uloses and selectively oxidizing specific carbohydrate skeleton carbons (Francisco et al., 2003).

properties

IUPAC Name

2-benzylsulfanyl-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c16-14(15-7-13-6-12(15)8-17-13)10-18-9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTHGQMCCSDPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)CSCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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